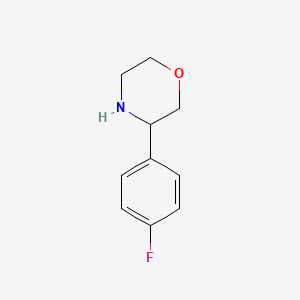

3-(4-Fluorophenyl)morpholine

Description

Contextualization within Morpholine (B109124) Derivatives Research

The morpholine ring is a privileged structure in medicinal chemistry, recognized for its favorable physicochemical, metabolic, and biological properties. researchgate.netresearchgate.netatamankimya.com This six-membered heterocycle, containing both an ether and a secondary amine functional group, is a versatile and readily accessible synthetic building block. researchgate.netresearchgate.netatamankimya.com Its inclusion in a molecule can enhance properties such as aqueous solubility and brain permeability, which are crucial for drug efficacy. acs.org

Morpholine and its derivatives are integral to a wide array of pharmacologically active agents. researchgate.net They have been investigated for a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects. researchgate.netontosight.aiontosight.ai For instance, the antibiotic Linezolid and the anticancer agent Gefitinib (Iressa) are commercially available drugs that feature a morpholine moiety, highlighting the ring's importance in drug design. atamankimya.com The morpholine scaffold can act as a key component of a pharmacophore, directly interacting with biological targets like enzymes and receptors, or serve to correctly orient other functional groups for optimal binding. researchgate.netacs.org Researchers have developed numerous synthetic strategies to create libraries of morpholine-containing compounds for drug discovery projects. researchgate.net

Significance of the 3-(4-Fluorophenyl)morpholine Scaffold in Medicinal Chemistry

The this compound scaffold is of particular interest due to the combination of the morpholine ring and a fluorinated phenyl group. The introduction of a fluorine atom to a phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's properties. ontosight.ai Fluorine's high electronegativity can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. ontosight.ai

This specific scaffold is a crucial intermediate in the synthesis of several significant pharmaceutical compounds. Notably, it is a key building block for Aprepitant (B1667566), a highly selective neurokinin-1 (NK-1) receptor antagonist used as an antiemetic. researchgate.netgoogle.com The synthesis of Aprepitant often involves an efficient and highly stereoselective one-pot Grignard addition/hydrogenation procedure to create the this compound moiety. researchgate.net

Beyond its role as an intermediate, the this compound structure itself is a core component in the design of new bioactive molecules. Derivatives have been synthesized and evaluated for a range of potential therapeutic uses, including:

Central Nervous System (CNS) Disorders: The morpholine scaffold is prominent in the development of drugs targeting the CNS. The properties of the this compound moiety make it a valuable scaffold for discovering agents for psychiatric disorders and pain. acs.org

Antimicrobial Activity: Novel derivatives incorporating the this compound scaffold have been synthesized and tested for their antifungal and antibacterial activities. acs.orgresearchgate.nettandfonline.com For example, certain thiazol-2(3H)-imine derivatives containing this scaffold have shown significant activity against Candida species. acs.org

Enzyme Inhibition: The scaffold is used to develop inhibitors for specific enzymes. Chalcones based on the (E)-3-(4-fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one structure have been investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. researchgate.netmdpi.com

The following table summarizes some of the key biological targets and therapeutic areas investigated for derivatives of the this compound scaffold.

| Derivative Class / Compound | Investigated Activity / Target | Reference(s) |

| (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one (Aprepitant) | Neurokinin-1 (NK-1) Receptor Antagonist | google.com |

| 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4- (3-oxo-1,2,4-triazol-5-yl)methylmorpholine | Human Neurokinin-1 (hNK-1) Receptor Antagonist | acs.org |

| (E)-3-(4-Fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one | Monoamine Oxidase (MAO) Inhibition | mdpi.com |

| 4-(4-Fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine | Antifungal (Candida albicans) | acs.org |

| N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives | Antibacterial and Antifungal | researchgate.net |

| 6-(3-Fluorophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine | Antibacterial | tandfonline.com |

Overview of Research Trajectories for the Compound

Research involving this compound is primarily advancing along three main trajectories: its use as a foundational building block, the synthesis of novel derivatives for expanded therapeutic applications, and detailed mechanistic studies.

As a Synthetic Building Block: The compound is widely used as a crucial starting material or intermediate for creating more complex molecules. atamankimya.comsmolecule.comcymitquimica.com Its established role in the synthesis of Aprepitant has spurred the development of practical and economical methods for its preparation, such as facile, multi-step syntheses from materials like ethyl 2-(4-fluorophenyl)-2-oxoacetate. researchgate.netgoogle.com

Development of Novel Derivatives: A significant area of research focuses on designing and synthesizing new series of compounds that use the this compound scaffold as their base. The goal is to explore and identify novel biological activities. This research has led to the creation of derivatives with potential applications in diverse therapeutic areas:

Oncology: Hybrid molecules incorporating the scaffold have been designed as potential antitumor agents. For example, quinoxaline (B1680401) derivatives coupled with a morpholine moiety have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. nih.gov

Infectious Diseases: Researchers continue to explore new antibacterial and antifungal agents by modifying the core structure. acs.orgresearchgate.nettandfonline.com Studies have shown that attaching different heterocyclic systems, like thiazine (B8601807) or thiazole, can yield compounds with potent antimicrobial properties. acs.orgtandfonline.com

Neuroscience: Given the scaffold's favorable properties for CNS penetration, research is ongoing to develop new agents for neurological and psychiatric conditions. acs.org This includes the synthesis of chalcones and other derivatives as inhibitors of enzymes like MAO-B, which are relevant targets for diseases such as Parkinson's. researchgate.netmdpi.com

Mechanistic and Interaction Studies: A third trajectory involves investigating the specific interactions of this compound-containing compounds with their biological targets. This includes molecular docking studies to understand the binding modes of these molecules within the active sites of enzymes like monoamine oxidase. mdpi.comencyclopedia.pub Furthermore, kinetic studies of the synthetic reactions to produce the scaffold itself, such as the hydrogenation step in the aprepitant synthesis, are conducted to optimize reaction conditions and understand potential side reactions like defluorination. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURZDWDKDQRYTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017396-52-9 | |

| Record name | 3-(4-fluorophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 4 Fluorophenyl Morpholine and Its Analogs

Stereoselective Synthesis of Chiral 3-(4-Fluorophenyl)morpholine Derivatives

The development of stereoselective methods to control the three-dimensional arrangement of atoms is crucial for the synthesis of enantiomerically pure morpholine (B109124) derivatives. These methods are broadly categorized into enantioselective approaches for key precursors and the synthesis of specific chiral intermediates.

(S)-3-(4-Fluorophenyl)morpholin-2-one is a critical chiral building block. Several strategies have been developed to obtain this intermediate in high enantiomeric purity.

Diastereomeric salt crystallization is a classical and industrially viable method for resolving racemic mixtures. This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility. google.com

In the synthesis of (S)-3-(4-fluorophenyl)morpholin-2-one precursors, several chiral acids have been screened as resolving agents. google.com Notably, (+)-di-p-toluoyltartaric acid (DPTTA) has been effectively used for the resolution of racemic N-benzylglycinamide, a precursor to the target morpholin-2-one. google.comgoogle.com The process involves the selective crystallization of one diastereomeric salt, leaving the other in the mother liquor. After separation, the desired enantiomer can be liberated from the salt.

Table 1: Resolving Agents for the Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one Precursors

| Resolving Agent | Precursor | Key Feature |

| (+)-Di-p-toluoyltartaric acid (DPTTA) | Racemic N-benzylglycinamide | Efficient diastereomeric salt crystallization |

| [(1S)-(endo,anti)]-(−)-3-Bromocamphor-8-sulfonic acid | Racemic N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one | Acts as both resolving and racemizing agent |

Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds. mdpi.com This method typically involves the use of a chiral transition metal catalyst, often based on rhodium or ruthenium, to hydrogenate a prochiral substrate, such as an enamide or an enol ester, with high enantioselectivity. nih.govresearchgate.net

While direct asymmetric hydrogenation to form (S)-3-(4-fluorophenyl)morpholin-2-one is not extensively documented, the asymmetric hydrogenation of dehydromorpholine derivatives has been successfully demonstrated. nih.govnih.govrsc.org For instance, 2-substituted dehydromorpholines can be hydrogenated using a bisphosphine-rhodium catalyst to yield chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govnih.govrsc.org This approach, termed "after cyclization" synthesis, establishes the stereocenter on a pre-formed heterocyclic ring. nih.govacs.org The success of these reactions often depends on the choice of a suitable chiral ligand and reaction conditions to achieve high conversion and enantiomeric excess. chemrxiv.org

Table 2: Catalysts for Asymmetric Hydrogenation of Morpholine Precursors

| Catalyst Type | Substrate Type | Achieved Enantioselectivity |

| Bisphosphine-Rhodium Complex | 2-Substituted Dehydromorpholines | Up to 99% ee |

| Chiral Ru/Diamine Complexes | Heteroaromatic Compounds | Up to 99% ee |

Stereocontrolled cyclization is a key step in constructing the morpholine ring with the desired stereochemistry. One effective strategy involves the alkylation of a chiral precursor followed by a stereocontrolled intramolecular cyclization. For example, enantiomerically pure (S)-N-benzylglycinamide can be alkylated with 2-bromoethanol (B42945) to form an intermediate that subsequently undergoes stereocontrolled cyclization to afford (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one with high enantiopurity (>98%). google.com

Palladium-catalyzed carboamination is another advanced method for the synthesis of substituted morpholines. manusaktteva.com This reaction involves the coupling of a substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide, leading to the formation of the morpholine ring in a single stereoisomeric form. manusaktteva.com The mechanism is believed to proceed through a syn-aminopalladation of an intermediate palladium complex. manusaktteva.com

The chiral hemiaminal, (2S,3R)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-ol, is a crucial intermediate in the synthesis of more complex this compound analogs, such as the drug Aprepitant (B1667566).

The synthesis of (2S,3R)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-ol is a multi-step process that requires careful control of stereochemistry at each stage. A representative, though not exhaustive, synthetic sequence can be envisioned based on established chemical transformations.

Cyclization: The synthesis often begins with the cyclization of an appropriate acyclic precursor to form the morpholinone ring. For instance, the reaction of N-benzyl-ethanolamine with a derivative of 4-fluorophenylglyoxylic acid can lead to the formation of a racemic or chiral morpholin-2-one. google.com

Benzyl (B1604629) Protection: The nitrogen atom of the morpholine ring is typically protected, often with a benzyl group, which can be introduced via reaction with benzyl bromide. commonorganicchemistry.com This protecting group is stable under various reaction conditions and can be removed later in the synthesis via catalytic hydrogenation. commonorganicchemistry.com

Oxidative Rearrangement: While not always a direct step, oxidative processes can be involved in modifying the morpholine core. For example, oxidation of the morpholine nitrogen to an N-oxide can lead to subsequent rearrangements. nih.gov

Catalytic Hydrogenation: This reaction is versatile and can be used for several transformations within the synthetic route. It is commonly employed for the deprotection of benzyl groups. commonorganicchemistry.com Additionally, catalytic hydrogenation can be used to reduce double bonds within the morpholine ring or in substituents, often with high stereoselectivity depending on the catalyst and conditions used. rsc.orgtcichemicals.com

Selective Reduction: The final step to obtain the target (2S,3R)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-ol involves the selective reduction of the carbonyl group at the 2-position of the corresponding morpholin-2-one. This reduction needs to be highly diastereoselective to achieve the desired (2S,3R) stereochemistry. This can be accomplished using various reducing agents, where the approach of the hydride is directed by the existing stereocenter at the 3-position.

The synthesis of a related compound, (2S,3S)-2-[alpha-(2-methoxymethoxyphenoxy)phenylmethyl]morpholine, was achieved in seven steps starting from (2RS,3RS)-cinnamyl alcohol-2,3-epoxide, highlighting the complexity often involved in these multi-step syntheses. nih.gov

Synthesis of Chiral (2S,3R)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-ol as Key Intermediates

Chiral Resolution Techniques

The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the synthesis of optically active pharmaceutical compounds. wikipedia.org For morpholine derivatives, this is often achieved through the formation of diastereomeric salts. wikipedia.org A key intermediate in the synthesis of the antiemetic drug aprepitant is (S)-3-(4-fluorophenyl)morpholin-2-one, which requires an effective resolution method to obtain the desired enantiomer in high purity. researchgate.net

One established method involves the resolution of a racemic N-benzylglycinamide intermediate using a chiral resolving agent. researchgate.net Diastereomeric salt crystallization is employed, where the racemic mixture is treated with an optically pure acid to form two diastereomeric salts with different solubilities. This difference allows for their separation by fractional crystallization. wikipedia.org In a specific application, (+)-di-p-toluoyltartaric acid (DPTTA) has been successfully utilized as the resolving agent to isolate the desired (S)-enantiomer of the N-benzylglycinamide precursor, which is then cyclized to form the target morpholinone derivative with high enantiopurity (>98%). researchgate.net

Table 1: Chiral Resolving Agent for a this compound Precursor

| Precursor Compound | Resolving Agent | Technique | Outcome |

|---|

Mechanistic Investigations of this compound Synthesis

A highly efficient and stereoselective one-pot procedure is central to the synthesis of the this compound moiety, a key component of the NK1 receptor antagonist aprepitant. acs.org This process involves the addition of a 4-fluorophenylmagnesium bromide Grignard reagent to an N-benzyl-1,4-oxazin-3-one, followed by an immediate hydrogenation step. acs.org Mechanistic studies were prompted by the formation of an unacceptable level of a defluorinated impurity during initial scale-up, leading to a deeper investigation into the factors governing the reaction's selectivity and kinetics. acs.org

Kinetic studies of the hydrogenation step revealed an unusual stepwise reaction mechanism, particularly under hydrogen-starved conditions. acs.orgresearchgate.net Detailed analysis of the reaction profiles indicated that the process occurs in two distinct, nearly sequential steps:

Debenzylation: The initial step involves the cleavage of the N-benzyl group from the Grignard adduct intermediates.

Imine Reduction: This is followed by the reduction of the resulting imine to form the final morpholine product. acs.org

Under hydrogen-starved conditions, the debenzylation reaction proceeds to completion before any significant reduction of the imine intermediate begins. acs.orgresearchgate.net When the reaction is run under hydrogen-saturated conditions, this inhibition of the imine reduction is less pronounced. However, the partial buildup of the reactive imine intermediate leads to a notable spike in the reaction rate towards the end of the process. acs.org The rate of hydrogen uptake is also significantly affected by physical parameters such as the agitation rate, indicating that at lower stirring speeds, the reaction is limited by the diffusion of hydrogen gas into the liquid phase.

The selectivity of the hydrogenation reaction and the stability of the intermediate Grignard adducts are critically influenced by the pH of the reaction mixture. researchgate.netacs.org The reaction is typically quenched with an acid, such as p-toluenesulfonic acid (p-TSA), before the hydrogenation is initiated. The stoichiometry of this acid has a profound effect on the yield of the desired this compound derivative.

Optimizing the amount of acid is crucial for maximizing the yield. Studies have shown that the yield of the target product varies significantly with the equivalents of p-TSA added. This can be rationalized by the effect of pH on the stability and reactivity of the various intermediates present after the Grignard addition and quench. An improper pH can lead to the formation of side products, including the defluorinated impurity that prompted the initial mechanistic investigations. acs.org

Table 3: Effect of Acid Stoichiometry on Hydrogenation Yield

| Equivalents of p-TSA Added | Approximate Yield of Product 7 (%) |

|---|---|

| 0.9 | ~70 |

| 1.0 | ~85 |

| 1.1 | >90 |

| 1.2 | >90 |

| 1.3 | ~88 |

Data is qualitatively derived from graphical representations in the cited source.

Diversification Strategies for this compound Derivatives

The this compound scaffold serves as a versatile building block for the creation of a diverse range of derivatives, often explored for their potential as biologically active molecules. acs.org Diversification is typically achieved by performing chemical transformations on the core structure or on its synthetic precursors. Common strategies include nucleophilic substitution, oxidation, and reduction reactions to introduce new functional groups and modify the molecule's properties. researchgate.netmdpi.com

Nucleophilic substitution is a fundamental strategy for derivatization. In the synthesis of related heterocyclic systems containing the fluorophenyl moiety, nucleophilic aromatic substitution (SNAr) is a powerful tool. For instance, in the synthesis of quinazoline (B50416) derivatives, a fluorine atom on the heterocyclic core can be displaced by a sulfur nucleophile. researchgate.netmdpi.com

A specific example involves the reaction of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine with (4-methoxyphenyl)methanethiol. In the presence of a base like sodium hydroxide, the thiol selectively displaces the fluorine atom at the 7-position of the quinazoline ring to form a new carbon-sulfur bond, yielding the thioether derivative in high yield (99%). researchgate.netmdpi.com This reaction highlights how a nucleophile can be used to introduce significant structural changes to a fluorophenyl-containing scaffold.

Oxidation and reduction reactions are essential for functional group interconversion in the synthesis of complex derivatives. The reduction of a nitro group to a primary amine is a particularly common and useful transformation, as it installs a versatile functional group that can be further modified. researchgate.netmdpi.com

Following the nucleophilic substitution described above, the resulting nitro-containing intermediate, N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine, can be readily reduced. A standard method for this transformation is the use of iron powder in the presence of an acid or an ammonium (B1175870) salt, such as ammonium chloride. This reaction proceeds efficiently to convert the nitro group into an amino group, yielding the corresponding 4,6-diamine derivative quantitatively. mdpi.com This two-step sequence of substitution followed by reduction is an effective strategy for creating highly functionalized derivatives. mdpi.com

Coupling Reactions for Scaffold Expansion (e.g., Grignard additions, copper-mediated coupling)

Advanced synthetic strategies for modifying and expanding the this compound scaffold often rely on powerful carbon-carbon and carbon-nitrogen bond-forming reactions. Among these, Grignard additions and copper-mediated couplings are pivotal for introducing structural diversity, enabling the synthesis of a wide range of analogs with modified properties. These methodologies allow for the precise installation of aryl, alkyl, and other functional groups, significantly broadening the chemical space around the core morpholine structure.

Grignard Additions

Grignard reactions are a cornerstone in organic synthesis for forming carbon-carbon bonds. In the context of this compound and its analogs, Grignard reagents are instrumental in introducing the key aryl substituent at the C-3 position of the morpholine ring. This approach is notably employed in the synthesis of intermediates for complex pharmaceutical agents.

A prominent example is the synthesis of the this compound moiety, a critical component of the NK1 receptor antagonist, Aprepitant. acs.org A key step in this process involves the addition of a Grignard reagent to a morpholinone precursor. For instance, a 4-fluorophenylmagnesium halide Grignard reagent can be added to an appropriate electrophilic morpholinone derivative, such as a 4-benzyl-2-hydroxy-morpholine-3-one. google.com This addition reaction forms the crucial C-C bond at the C-3 position, installing the 4-fluorophenyl group. Subsequent reduction and deprotection steps then yield the desired this compound scaffold. google.com

The versatility of this method allows for the synthesis of various analogs by simply changing the Grignard reagent. nih.gov Alkyl, aryl, and heteroaryl groups can be introduced at specific positions on the morpholine ring, provided a suitable electrophilic precursor is available. nih.gov This strategy offers a robust and scalable route for creating libraries of 3-substituted morpholine derivatives for further investigation. nih.gov

Table 1: Examples of Grignard Additions for the Synthesis of Morpholine Analogs

| Precursor | Grignard Reagent | Product Type | Significance | Reference |

|---|---|---|---|---|

| 4-Benzyl-2-hydroxy-morpholine-3-one derivative | 4-Fluorophenylmagnesium bromide | This compound intermediate | Key step in the synthesis of Aprepitant intermediate. google.com | google.com |

| 4-Amino-2-chloronicotinonitrile | 4-Fluorobenzylmagnesium chloride | Substituted 1,6-naphthyridin-4-one | Demonstrates the addition of a substituted benzyl group to a related nitrogen heterocycle. nih.gov | nih.gov |

| N-Propargyl morpholine | Methylmagnesium iodide (to form an intermediate) | Hydroxy acetylenic morpholine derivatives | Expands the morpholine scaffold by introducing acetylenic functionalities. |

Copper-Mediated Coupling

Copper-mediated cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, making them highly suitable for the functionalization and expansion of the this compound scaffold. These reactions, including the Ullmann and Chan-Lam couplings, are particularly effective for N-arylation, allowing for the introduction of diverse aromatic and heteroaromatic moieties onto the morpholine nitrogen. beilstein-journals.org

The Ullmann reaction, a classic copper-catalyzed method, involves the coupling of an amine with an aryl halide. beilstein-journals.orgnih.gov In the context of this compound, this would typically involve reacting the secondary amine of the morpholine ring with various aryl iodides or bromides in the presence of a copper catalyst and a base. organic-chemistry.org While traditional Ullmann conditions often require harsh conditions, modern advancements have introduced ligands that facilitate the reaction under milder temperatures. organic-chemistry.org

A more recent and often milder alternative is the Chan-Lam coupling, which utilizes arylboronic acids as the coupling partners for N-H containing compounds, catalyzed by copper salts like copper(II) acetate. beilstein-journals.orgresearchgate.net This reaction is known for its mild conditions, often proceeding at room temperature and being tolerant of air and moisture, which simplifies the experimental setup. researchgate.netorganic-chemistry.org This methodology allows for the efficient synthesis of N-aryl morpholine derivatives by coupling this compound with a wide array of arylboronic acids. The reaction's tolerance to various functional groups on the boronic acid enables the creation of a diverse library of N-aryl analogs. researchgate.net

These copper-catalyzed N-arylation strategies are invaluable for scaffold expansion, as modifying the substituent on the morpholine nitrogen can significantly influence the molecule's biological activity and physicochemical properties.

Table 2: Copper-Mediated N-Arylation for Morpholine Scaffold Expansion

| Coupling Type | Amine Substrate | Aryl Source | Catalyst System (Typical) | Product | Reference |

|---|---|---|---|---|---|

| Ullmann Coupling | Morpholine or its derivative | Aryl Iodide/Bromide | CuI / Ligand / Base | N-Aryl morpholine | beilstein-journals.orgorganic-chemistry.org |

| Chan-Lam Coupling | Morpholine or its derivative | Arylboronic Acid | Cu(OAc)₂ / Base | N-Aryl morpholine | beilstein-journals.orgresearchgate.netorganic-chemistry.org |

| Three-Component Synthesis | Amino alcohol | Aldehyde / Diazomalonate | Copper(I) source | Highly substituted morpholine | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Interactions

General Principles of SAR for 3-(4-Fluorophenyl)morpholine Scaffold

The morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen, is a versatile scaffold in drug design. e3s-conferences.orgresearchgate.netresearchgate.net It can enhance a molecule's potency through molecular interactions with target proteins and can also improve pharmacokinetic properties. researchgate.net The incorporation of a 4-fluorophenyl group at the 3-position of the morpholine ring is a common strategy in medicinal chemistry to modulate a molecule's properties.

Key SAR principles for this scaffold include:

The 4-Fluorophenyl Group: The fluorine atom's high electronegativity can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. The phenyl ring itself can participate in π-π stacking interactions with aromatic residues in the binding pocket.

Substituents on the Morpholine Nitrogen: Modifications at this position significantly impact the compound's activity and selectivity. For instance, in the context of neurokinin-1 (NK-1) receptor antagonists, bulky and complex substituents are often introduced here to enhance potency. nih.govacs.org

Stereochemistry: The stereochemistry at the 3-position of the morpholine ring is critical for biological activity. For example, the (S)-enantiomer of this compound is the active component in Aprepitant (B1667566). researchgate.net

Ligand-Receptor Binding Kinetics and Affinity Profiling

The interaction of this compound-containing compounds with their biological targets is characterized by their binding kinetics (the rates of association and dissociation) and binding affinity (the strength of the interaction). These parameters are crucial for determining the potency and duration of action of a drug.

The this compound scaffold is a core component of Aprepitant, a potent and selective antagonist of the human neurokinin-1 (hNK-1) receptor. nih.govrndsystems.comcancerquest.org The hNK-1 receptor is the primary receptor for the neuropeptide Substance P and is involved in various physiological processes, including emesis, pain, and inflammation. nih.govuspto.gov

Aprepitant and its analogs exhibit high affinity for the hNK-1 receptor, with IC50 values in the nanomolar and even picomolar range. nih.govacs.orgrndsystems.com The binding is highly selective, with significantly lower affinity for other neurokinin receptors (NK-2 and NK-3). nih.gov

Studies on non-peptide antagonists of the NK-1 receptor have identified key amino acid residues within the transmembrane domains that are crucial for binding. While specific interaction data for this compound itself is limited, insights can be drawn from the binding of related non-peptide antagonists. These antagonists, unlike the natural ligand Substance P, often bind to a discontinuous epitope within the transmembrane helices. nih.gov

Key residues that may contribute to the binding of this compound-containing antagonists include:

Aromatic residues (e.g., F264, F268): These can engage in π-π stacking interactions with the fluorophenyl ring.

Polar residues (e.g., Q165, H265): These may form hydrogen bonds with the morpholine oxygen or other polar groups on the antagonist.

Hydrophobic residues (e.g., V200, T201): These can form van der Waals interactions with the lipophilic parts of the molecule.

The morpholine ring typically adopts a chair conformation. nih.govnih.govrsc.org Upon binding to the receptor, the ring's conformation may be stabilized in a specific orientation that optimizes its interactions with the binding site residues. The flexibility of the morpholine ring allows it to adapt to the shape of the binding pocket, contributing to the high affinity of these antagonists. nih.gov

Derivatives of the this compound scaffold have been investigated for their activity at various other biological targets, highlighting the versatility of this chemical structure.

Dopamine (B1211576) Receptors: Chiral morpholine analogs have been developed as potent and selective antagonists of the dopamine D4 receptor. nih.gov The 4-fluorophenyl substitution is generally well-tolerated in these compounds, although other substitution patterns on the phenyl ring can lead to even higher potency. nih.gov

Dopamine Transporter (DAT): Certain tropane-based compounds incorporating a bis(4-fluorophenyl)methoxy or bis(4-fluorophenyl)methylamino moiety have been studied as atypical dopamine transporter inhibitors. nih.gov

Enzyme Inhibition:

Monoamine Oxidase (MAO): Chalcones based on a (E)-3-(4-fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one structure have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. nih.gov

Topoisomerases: Morpholine derivatives with 4-fluorophenyl groups have shown potential as anticancer agents by inhibiting topoisomerases.

PI3K/AKT/mTOR Pathway: Some morpholine derivatives have demonstrated antiproliferative activity by inhibiting kinases in the PI3K/AKT/mTOR pathway. e3s-conferences.org

Antimicrobial and Antifungal Activity: Novel derivatives incorporating the this compound scaffold have been synthesized and tested for their antifungal and antibacterial activities. For example, certain thiazol-2(3H)-imine derivatives have shown significant activity against Candida species.

The following table summarizes the binding affinities and activities of some this compound-containing compounds at various biological targets.

| Compound/Derivative | Target | Activity/Affinity |

| Aprepitant | Human NK-1 Receptor | IC50 = 0.1 nM; Kd = 19 pM nih.govrndsystems.com |

| 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine | Human NK-1 Receptor | IC50 = 0.09 ± 0.06 nM; Kd = 19 ± 12 pM acs.org |

| 3-chloro-4-fluorophenyl N-linked morpholine analog (4f) | Dopamine D4 Receptor | Ki = 170 nM nih.gov |

| 3,4-difluorophenyl N-linked morpholine analog (4h) | Dopamine D4 Receptor | Ki = 150 nM nih.gov |

| 3-methoxy-4-fluoro N-linked morpholine analog (4m) | Dopamine D4 Receptor | Ki = 11.6 nM nih.gov |

Interactions with Other Biological Targets (Enzymes, Transporters, Channels)

Dopamine Transporter Binding Modalities

Substituted phenylmorpholine derivatives are recognized for their activity as monoamine neurotransmitter releasers, which grants them stimulant properties. wikipedia.org The interaction of these compounds with the dopamine transporter (DAT) is a key aspect of their mechanism of action. The binding of ligands to DAT is a complex process that involves the transporter undergoing conformational changes. frontiersin.org

While direct studies on the binding modalities of this compound are not extensively documented, research on related substituted phenylmorpholines provides insights into the structural requirements for DAT interaction. For instance, studies on phenmetrazine (3-methyl-2-phenylmorpholine) and its derivatives have shown that substitutions on the phenyl ring can significantly alter their potency and selectivity for catecholamine transporters. ljmu.ac.uk The presence of a fluorine atom on the phenyl ring, as in 3-fluorophenmetrazine, has been shown to result in a potent dopamine and norepinephrine (B1679862) releasing agent. ljmu.ac.uk It is plausible that the 4-fluoro substitution in this compound similarly influences its binding affinity and functional activity at the DAT. The binding of cocaine analogs, some of which also contain a 4-fluorophenyl group, to the DAT has been shown to be sensitive to the transporter's conformational state, which is influenced by sodium ions. nih.gov

| Compound | Key Structural Feature | Reported Activity at DAT | Reference |

|---|---|---|---|

| Phenmetrazine | 2-Phenyl-3-methylmorpholine | Sympathomimetic, anorectic | ljmu.ac.uk |

| 3-Fluorophenmetrazine (3-FPM) | 2-(3-Fluorophenyl)-3-methylmorpholine | Potent dopamine and norepinephrine releaser | ljmu.ac.uk |

| [3H]WIN 35,428 | 2β-carbomethoxy-3β-(4-fluorophenyl)tropane | Cocaine analog used to study DAT binding | nih.gov |

KCNQ2 Potassium Channel Modulation

KCNQ2/3 potassium channels are voltage-gated channels that play a crucial role in regulating neuronal excitability. nih.gov Activators of these channels, such as retigabine (B32265), can reduce neuronal hyperexcitability and have therapeutic applications in conditions like epilepsy. nih.gov A key structural feature of retigabine is a fluorophenyl group. nih.gov

While there is no direct evidence of this compound modulating KCNQ2 channels, the presence of the 4-fluorophenyl moiety is noteworthy. Research has demonstrated that modifying non-active molecules with a fluorophenyl ring can confer the ability to activate KCNQ2/3 channels. frontiersin.org For example, the modification of glycine (B1666218) with certain fluorophenyl rings enabled it to bind to and selectively activate these channels. frontiersin.org This suggests that the 4-fluorophenyl group in this compound could potentially interact with the binding pocket on the KCNQ2 channel. Retigabine and other KCNQ channel activators function by shifting the voltage dependence of channel activation to more negative potentials, thereby increasing the open probability of the channel at subthreshold membrane potentials. nih.gov

| Compound | Chemical Name | Effect on KCNQ2/3 Channels | Reference |

|---|---|---|---|

| Retigabine | Ethyl N-[2-amino-4-[(4-fluorobenzyl)amino]phenyl]carbamate | Activator, shifts voltage-dependence of activation | nih.govnih.gov |

| RL648_81 | Ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate | Potent and selective KCNQ2/3 activator | nih.gov |

PI3Kα Molecular Interactions

The morpholine moiety is a key structural feature in numerous inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a critical enzyme in cell signaling pathways that is often dysregulated in cancer. researchgate.net Molecular docking studies of PI3K inhibitors have revealed that the morpholine ring plays a crucial role in binding to the hinge region of the ATP-binding pocket of the enzyme. nih.govmdpi.com

| Compound | Key Interaction with PI3Kα | Interacting Residue | Reference |

|---|---|---|---|

| ZSTK474 | Hydrogen bond from morpholine oxygen | Val828 backbone amide | nih.gov |

| Dimorpholinoquinazoline derivatives | Hydrogen bonds from morpholine rings | Lys802, Asp964, Val882 | mdpi.com |

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional shape of a molecule, determined by its conformation and stereochemistry, is a critical factor for its biological activity. mhmedical.com For chiral molecules like this compound, the different spatial arrangements of its enantiomers can lead to significant differences in their interactions with biological targets. nih.gov

The stereochemistry at the 3-position of the morpholine ring is crucial. Different enantiomers can exhibit vastly different biological activities, as one enantiomer may bind with high affinity to a target receptor or enzyme, while the other may have low or no affinity. nih.gov This stereoselectivity is a common feature in pharmacology and underscores the importance of considering the stereochemical properties of drug candidates. While specific studies on the conformational analysis and stereochemical impact of this compound are limited, the principles derived from related molecules strongly suggest that these factors would be critical determinants of its biological activity.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the intrinsic properties of 3-(4-fluorophenyl)morpholine at an electronic level. These methods allow for the detailed characterization of the molecule's three-dimensional structure, electron distribution, and potential for chemical reactions, which are fundamental to its biological activity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules like this compound. nih.gov By solving the Kohn–Sham equations, DFT can accurately predict a variety of molecular properties, offering theoretical guidance for drug design and formulation. mdpi.comresearchgate.net Applications of DFT for this compound and its derivatives focus on several key areas:

Structural Optimization: DFT is used to determine the most stable three-dimensional geometry of the molecule by finding the minimum energy conformation. This provides precise information on bond lengths, bond angles, and torsion angles. researchgate.net

Electronic Property Analysis: A primary application of DFT is the calculation of electronic properties. This includes mapping the electrostatic potential to identify nucleophilic and electrophilic regions, which are crucial for molecular interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand the molecule's reactivity and kinetic stability. elsevierpure.comresearchgate.net

Reactivity Prediction: DFT calculations, particularly through the use of Fukui functions, can predict the most likely sites for electrophilic, nucleophilic, and radical attack, thereby elucidating the molecule's reactivity. mdpi.com This information is vital for understanding potential metabolic pathways and designing more stable analogues.

The table below summarizes the key applications of DFT in studying this compound and related structures.

| DFT Application | Description | Relevance to this compound |

| Geometry Optimization | Calculation of the lowest energy molecular structure. | Predicts the most stable 3D conformation for interaction with biological targets. researchgate.net |

| Electrostatic Potential (ESP) Mapping | Visualizes the charge distribution on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for potential interactions like hydrogen bonding. |

| Frontier Molecular Orbital (FMO) Analysis | Calculation of HOMO and LUMO energies and their distribution. | The HOMO-LUMO energy gap (ΔEg) indicates chemical reactivity and kinetic stability. researchgate.netdergipark.org.tr |

| Vibrational Frequency Calculation | Predicts the infrared and Raman spectra of the molecule. | Aids in the structural characterization and confirmation of synthesized compounds. researchgate.net |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze how a ligand, such as a derivative of this compound, interacts with its biological target, typically a protein or enzyme. nih.gov These simulations provide a dynamic and visual understanding of the binding process at an atomic level.

Molecular docking is the primary method for predicting the preferred orientation of a ligand when it binds to a target protein. nih.gov This process involves sampling numerous possible conformations of the ligand within the active site of the protein and scoring them based on their binding energy. scispace.com

Key insights from molecular docking include:

Binding Pose: The most likely three-dimensional orientation of the ligand in the protein's binding pocket.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the target. nih.gov

Binding Affinity: A calculated score that estimates the strength of the ligand-target interaction (e.g., Ki or IC50 values). This helps in ranking potential drug candidates and prioritizing them for synthesis and experimental testing. nih.gov

For derivatives of this compound, docking studies can quantify the role of the fluorine atom and the morpholine (B109124) ring in target engagement, supporting the design of compounds with improved potency and selectivity. nih.gov

The following table outlines the process and outcomes of these simulation techniques.

| Computational Technique | Purpose | Key Outcomes |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to its target. | Binding pose, binding affinity score, identification of key interacting residues. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of the ligand-target complex. | Assessment of complex stability, analysis of conformational changes, calculation of binding free energies. mdpi.com |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target. The morpholine ring is considered a "privileged pharmacophore" due to its frequent appearance in bioactive compounds and its ability to modulate pharmacokinetic properties. nih.gove3s-conferences.org

For this compound, a pharmacophore model would map the key chemical features responsible for its activity. These features typically include:

Hydrogen Bond Acceptors: The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors.

Hydrogen Bond Donors: The nitrogen atom of the morpholine ring (if protonated) can act as a hydrogen bond donor.

Aromatic Ring: The 4-fluorophenyl group provides a hydrophobic region capable of engaging in aromatic interactions like π-π stacking.

This model of essential features can then be used as a template in virtual screening to identify other molecules from large chemical databases that possess a similar arrangement of features and are therefore likely to have similar biological activity. Furthermore, this approach guides the rational design of new derivatives by suggesting modifications to the this compound scaffold to enhance potency and selectivity. nih.gov

| Pharmacophoric Feature | Corresponding Chemical Moiety | Potential Interaction |

| Hydrogen Bond Acceptor | Morpholine Oxygen, Morpholine Nitrogen | Interaction with donor groups (e.g., -OH, -NH) on the target protein. |

| Aromatic/Hydrophobic Center | 4-Fluorophenyl Ring | π-π stacking, hydrophobic interactions with nonpolar residues. |

| Halogen Bond Acceptor | Fluorine Atom | Potential for halogen bonding, modulation of electronic properties. |

Advanced Analytical Techniques for Characterization in Research

Spectroscopic Analysis (e.g., FTIR, ¹H NMR, ¹³C NMR, HRMS)

Spectroscopic techniques are fundamental in elucidating the molecular structure of 3-(4-Fluorophenyl)morpholine.

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. Key vibrations include the N-H stretching of the secondary amine in the morpholine (B109124) ring, C-H stretching from both the aromatic and aliphatic portions, C-O-C stretching of the ether linkage in the morpholine ring, and vibrations associated with the fluorinated benzene (B151609) ring.

Interactive Data Table: Expected FTIR Peaks for this compound

| Wave Number (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300-3400 | N-H Stretch | Secondary Amine (Morpholine) |

| ~3050-3150 | C-H Stretch | Aromatic Ring |

| ~2850-2960 | C-H Stretch | Aliphatic (Morpholine Ring) |

| ~1600, ~1510 | C=C Stretch | Aromatic Ring |

| ~1230 | C-F Stretch | Aryl Fluoride |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum would show distinct signals for the aromatic protons on the fluorophenyl group and the aliphatic protons on the morpholine ring. The aromatic protons typically appear as multiplets in the downfield region (δ 7.0-7.5 ppm), with splitting patterns influenced by both proton-proton and proton-fluorine coupling. The protons of the morpholine ring would be found in the more shielded, upfield region (δ 3.0-4.5 ppm).

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum would display signals for the six carbons of the fluorophenyl ring and the four carbons of the morpholine ring. The aromatic carbons would resonate in the δ 115-165 ppm range, with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (¹JC-F). The aliphatic carbons of the morpholine ring would appear in the upfield region (δ 45-75 ppm).

High-Resolution Mass Spectrometry (HRMS): HRMS is used to accurately determine the molecular weight of this compound, which allows for the confirmation of its elemental composition. The technique provides a high-resolution mass-to-charge ratio (m/z) that can distinguish the compound from others with the same nominal mass. For this compound (C₁₀H₁₂FNO), the expected exact mass can be calculated and compared to the experimental value.

Interactive Data Table: Predicted NMR and HRMS Data for this compound

| Technique | Atom/Ion | Predicted Chemical Shift (δ) / m/z |

|---|---|---|

| ¹H NMR | Aromatic CH | ~7.0 - 7.5 ppm |

| ¹H NMR | Morpholine O-CH₂ & N-CH₂ | ~3.0 - 4.5 ppm |

| ¹H NMR | Morpholine CH | ~4.5 - 5.0 ppm |

| ¹H NMR | Morpholine NH | Variable, broad |

| ¹³C NMR | Aromatic C-F | ~160 - 165 ppm (d, ¹JC-F ≈ 245 Hz) |

| ¹³C NMR | Aromatic C | ~115 - 140 ppm |

| ¹³C NMR | Morpholine C-O | ~65 - 75 ppm |

| ¹³C NMR | Morpholine C-N | ~45 - 55 ppm |

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC, Polarimetry)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) HPLC is a standard method for determining the chemical purity of a sample. For a compound like this compound, a reversed-phase HPLC method is typically employed. This would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape. Detection is commonly performed using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, such as 254 nm .

Since this compound possesses a chiral center at the C3 position of the morpholine ring, it exists as a pair of enantiomers ((R) and (S)). Determining the enantiomeric excess (e.e.) is crucial, especially in pharmaceutical research. This is achieved using chiral HPLC, which utilizes a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective for separating enantiomers of pharmaceutical compounds nih.gov. The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase, is optimized to achieve baseline separation of the two enantiomers nih.govphenomenex.com.

Polarimetry Polarimetry is a technique used to measure the optical rotation of a chiral compound. Enantiomers rotate plane-polarized light in equal but opposite directions. A pure sample of one enantiomer will have a specific rotation value ([α]), which is a characteristic physical property. A racemic mixture (50:50 of each enantiomer) will exhibit no optical rotation. While specific rotation values for the enantiomers of this compound are not readily available in the public domain, this technique would be used to confirm the identity of a separated enantiomer and to calculate enantiomeric excess in conjunction with HPLC data.

Interactive Data Table: General HPLC Parameters for this compound Analysis

| Analysis Type | Column Type | Typical Mobile Phase | Detection |

|---|---|---|---|

| Purity | Reversed-Phase C18 | Acetonitrile/Water or Methanol/Water | UV (e.g., 254 nm) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and the conformation of the morpholine ring (which typically adopts a chair conformation).

Furthermore, this technique elucidates the intermolecular interactions that govern the crystal packing. The presence of the N-H group and the oxygen atom in the morpholine ring allows for the formation of hydrogen bonds, while the 4-fluorophenyl group can participate in π-π stacking interactions . These non-covalent interactions are critical in understanding the supramolecular chemistry of the compound. Although a specific crystal structure for this compound is not publicly documented, analysis of related structures, such as N-(2,3,4-Trifluorophenyl)morpholine-4-carboxamide, confirms the chair conformation of the morpholine ring in the solid state nih.gov.

Interactive Data Table: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description |

|---|---|

| Crystal System & Space Group | Defines the symmetry of the crystal lattice. |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

| Torsional Angles | Defines the conformation of the molecule, including the morpholine ring puckering. |

Future Directions and Research Perspectives

Development of Novel Synthetic Pathways

The demand for structurally diverse morpholine (B109124) derivatives for high-throughput screening and structure-activity relationship (SAR) studies necessitates the development of more efficient and versatile synthetic strategies. While classical methods for morpholine synthesis exist, contemporary research is focused on creating novel pathways that offer improvements in terms of yield, stereoselectivity, and atom economy.

One promising direction is the advancement of catalytic tandem reactions. For instance, a one-pot reaction combining hydroamination and asymmetric transfer hydrogenation has been shown to be an effective method for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org Another innovative approach involves a palladium-catalyzed carboamination reaction, which allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gove3s-conferences.org This method is particularly valuable for creating specific stereoisomers, which is crucial for optimizing pharmacological activity.

Furthermore, multi-component reactions are gaining traction as a means to rapidly assemble complex morpholine structures from simple starting materials. A copper-catalyzed domino reaction between terminal alkynes, isocyanates, and oxiranes represents an atom-economic route to highly substituted morpholine derivatives. thieme-connect.com The exploration of photocatalytic methods, such as the coupling of silicon amine protocol (SLAP) reagents with aldehydes, also presents a scalable approach to synthesizing morpholines and related heterocycles. organic-chemistry.org

Future efforts in this area will likely concentrate on expanding the substrate scope of these novel reactions, improving catalyst efficiency, and adapting these methods for solid-phase synthesis to facilitate the rapid generation of compound libraries.

| Synthetic Strategy | Key Features | Reactants | Catalyst/Reagent |

| Tandem Hydroamination/Asymmetric Transfer Hydrogenation organic-chemistry.org | Enantioselective synthesis of 3-substituted morpholines. | Aminoalkyne substrates | Ru catalyst with (S,S)-Ts-DPEN ligand |

| Palladium-Catalyzed Carboamination nih.gov | Synthesis of cis-3,5-disubstituted morpholines. | O-allyl ethanolamines and aryl/alkenyl halides | Pd(OAc)2, P(2-furyl)3, NaOtBu |

| Copper-Catalyzed Domino Reaction thieme-connect.com | Atom-economic, three-component synthesis. | Terminal alkynes, isocyanates, oxiranes | Copper acetylide (generated in situ) |

| Photocatalytic Coupling (SLAP) organic-chemistry.org | Scalable, continuous flow synthesis. | Silicon amine protocol (SLAP) reagents, aldehydes | Organic photocatalyst (TPP), Lewis acid |

Exploration of Undiscovered Biological Targets

While 3-(4-fluorophenyl)morpholine and its analogs are known to interact with targets such as kinases and serotonin (B10506) receptors, the vast landscape of biological space remains largely unexplored for this chemical class. myskinrecipes.com The structural features of the morpholine ring, including its ability to participate in hydrogen bonding and hydrophobic interactions, make it a versatile scaffold for targeting a wide array of proteins. researchgate.net

Future research should aim to systematically screen this compound-containing compounds against diverse panels of biological targets to uncover novel therapeutic applications. This could include targets implicated in neurodegenerative diseases, metabolic disorders, and infectious diseases. For example, morpholine derivatives have been investigated as potential cholinesterase inhibitors for Alzheimer's disease and as Kv1.5 channel inhibitors for atrial fibrillation. nih.govnih.gov

The development of chemical probes based on the this compound scaffold could be a valuable tool for identifying and validating new biological targets. Furthermore, phenotypic screening approaches, where compounds are tested in cell-based or whole-organism models without a preconceived target, could reveal unexpected biological activities and lead to the discovery of first-in-class medicines. The inherent drug-like properties of the morpholine moiety make it an excellent starting point for such exploratory studies. researchgate.net

| Potential Target Class | Therapeutic Area | Example of Morpholine Derivative Activity |

| Cholinesterases nih.gov | Alzheimer's Disease | Inhibition of AChE and BChE by 4-N-phenylaminoquinoline derivatives with a morpholine group. |

| Ion Channels (e.g., Kv1.5) nih.gov | Atrial Fibrillation | Inhibition of Kv1.5 channel by 3-morpholine linked aromatic amino substituted 1H-indoles. |

| Kinases myskinrecipes.com | Cancer, Inflammation | Commonly employed in the preparation of kinase inhibitors. |

| G-Protein Coupled Receptors (e.g., Serotonin Receptors) myskinrecipes.com | CNS Disorders | Utilized in the development of serotonin receptor modulators. |

| Reverse Transcriptase researchgate.net | HIV/AIDS | Morpholine-substituted diarylpyrimidines as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. |

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis and testing is revolutionizing the drug discovery process. For a scaffold like this compound, these integrated approaches can significantly accelerate the design of new molecules with enhanced potency, selectivity, and pharmacokinetic profiles.

Computational techniques such as molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound will bind to specific biological targets. nih.gov This allows for the prioritization of synthetic efforts on compounds that are most likely to be active. For instance, in the design of novel Kv1.5 channel inhibitors, target-ligand interaction analysis was used to guide the synthesis of 3-morpholine linked 1H-indoles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of morpholine derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of virtual compounds, further refining the design process. Pharmacophore mapping is another powerful tool for identifying the key structural motifs responsible for a compound's biological effect. mdpi.com

The future of drug design involving the this compound scaffold will rely heavily on these computational tools to generate hypotheses that can be rapidly tested through experimental work. This iterative cycle of design, synthesis, and testing, guided by computational insights, will be crucial for unlocking the full therapeutic potential of this versatile chemical entity. google.com

| Computational Technique | Application in Drug Design | Example |

| Molecular Docking nih.gov | Predicts binding modes and affinities of ligands to a target protein. | Evaluating protein-ligand interactions of quinazoline-morpholine hybrids with VEGFR and EGFR. |

| Molecular Dynamics (MD) Simulations nih.gov | Assesses the stability of ligand-protein complexes over time. | Confirming the stability of docked quinazoline-morpholine hybrids in the active sites of VEGFR1 and 2. |

| Quantitative Structure-Activity Relationship (QSAR) mdpi.com | Develops models to predict the biological activity of compounds based on their structure. | Creating atom-based QSAR models for pyrazolo[3,4-d]pyrimidine analogs as TRAP1 inhibitors. |

| Pharmacophore Mapping mdpi.com | Identifies the essential 3D arrangement of functional groups required for biological activity. | Identifying key features for the biological activity of pyrazole (B372694) analogs. |

| ADME Prediction nih.gov | Predicts the absorption, distribution, metabolism, and excretion properties of a compound. | Determining physicochemical parameters and drug-likeness of quinazoline-morpholine hybrids. |

Q & A

Q. What are the optimal synthetic routes for 3-(4-Fluorophenyl)morpholine, and how can reaction conditions be tailored to improve yield and purity?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, analogous morpholine derivatives (e.g., 2-(4-Chlorophenyl)morpholine) are synthesized via reactions between substituted anilines and ethylene oxide under basic conditions, with sodium hydroxide as a catalyst . Optimization strategies include:

- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may increase side products.

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity.

- Catalyst tuning : Alternatives to NaOH, such as K₂CO₃, may reduce hydrolysis by-products .

Yields >70% are achievable with rigorous purification via column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure and confirming its purity?

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for identifying fluorine environments, while ¹H/¹³C NMR resolves morpholine ring conformations .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and hydrogen-bonding networks critical for stability .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects impurities .

- Chromatography : HPLC with UV detection (e.g., 254 nm) monitors purity, especially for intermediates prone to oxidation .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the compound’s biological activity compared to other halogenated analogs?

Fluorine’s electronegativity and small atomic radius enhance binding affinity to hydrophobic enzyme pockets. For example:

- Anticancer activity : Morpholine derivatives with 4-fluorophenyl groups exhibit selective cytotoxicity by intercalating DNA or inhibiting topoisomerases, as seen in analogs like 2-(4-Chlorophenyl)morpholine .

- Fungicidal action : Fluorine improves membrane permeability in agrochemicals (e.g., fenpropimorph in ), suggesting similar mechanisms for this compound .

Comparative studies using IC₅₀ assays and molecular docking (e.g., AutoDock Vina) can quantify fluorine’s role in target engagement .

Q. What computational strategies are effective in predicting binding modes of this compound with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over microsecond timescales to assess stability.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

- Pharmacophore Modeling : Map fluorine’s role in hydrogen-bond acceptor/donor profiles, validated via crystallographic data (e.g., Etter’s hydrogen-bond rules in ) .

Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended to confirm computational predictions .

Q. How can researchers resolve discrepancies in reported pharmacological data for morpholine derivatives?

- Meta-analysis : Cross-reference cytotoxicity data (e.g., IC₅₀ values) across cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects .

- Metabolite profiling : LC-MS/MS detects active metabolites that may explain variations in efficacy .

- Crystallographic evidence : Compare binding modes in solved protein-ligand structures (e.g., using SHELX-refined models) to validate mechanistic hypotheses .

Q. What role does this compound play in supramolecular chemistry, particularly in crystal engineering?

The compound’s morpholine ring and fluorine substituent enable diverse non-covalent interactions:

- Hydrogen bonding : The oxygen atom in morpholine acts as an acceptor, forming networks with NH or OH groups .

- π-π stacking : The 4-fluorophenyl group engages in aromatic interactions, stabilizing crystal lattices .

Graph set analysis (e.g., Etter’s notation) categorizes these interactions, aiding in the design of co-crystals for enhanced solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.